Benzene, 1,4-bis(benzoylaminomethyl)-

Description

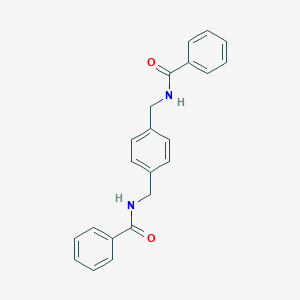

Benzene, 1,4-bis(benzoylaminomethyl)- is a benzene derivative with two benzoylamino-methyl substituents at the 1,4-positions. The benzoylaminomethyl group (-CH₂NHCOC₆H₅) combines a methylene linker, an amide bond, and a benzoyl moiety, conferring unique structural and electronic properties. While direct experimental data on this compound are sparse in the provided evidence, insights can be extrapolated from structurally analogous 1,4-disubstituted benzene derivatives. Such compounds are often explored for their applications in materials science, including photovoltaics, nonlinear optics, and metal-organic frameworks (MOFs), due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C22H20N2O2 |

|---|---|

Molecular Weight |

344.4g/mol |

IUPAC Name |

N-[[4-(benzamidomethyl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C22H20N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,25)(H,24,26) |

InChI Key |

PYQANETVRUWJJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- Benzene, 1,4-bis(4-methylstyryl)- (C₂₄H₂₂) : Features rigid styryl groups (-CH=CH-C₆H₄-CH₃) that extend conjugation, leading to strong absorption/emission in the visible range. The planar structure facilitates π-π stacking, critical for photophysical applications .

- 1,4-Bis(1H-imidazol-1-ylmethyl)benzene (C₁₂H₁₂N₄) : The flexible imidazolyl-methyl groups enable coordination with metal ions, forming MOFs with 1D hydrogen-bonded chains and 2D layered architectures .

- 1,4-Bis(aminomethyl)benzene (C₈H₁₂N₂): The primary amine groups (-CH₂NH₂) enhance reactivity, making it a crosslinking agent in polymer chemistry .

Comparison with Target Compound: The benzoylaminomethyl group in Benzene, 1,4-bis(benzoylaminomethyl)- introduces both hydrogen-bonding capacity (amide N-H and C=O) and steric bulk (benzoyl rings). This contrasts with the electron-rich styryl groups in and the metal-coordinating imidazolyl groups in .

Crystallographic and Conformational Analysis

- 1,4-Bis(imidazol-3-ium-1-yl)benzene dinitrate (C₁₂H₁₂N₄²⁺·2NO₃⁻): Crystallizes in a monoclinic system (space group P2₁/c) with a = 3.6937 Å, b = 15.5641 Å, c = 12.3322 Å, and β = 93.2° .

- 1,4-Bis(phenylmethyl)benzene (C₂₀H₁₈) : Exhibits a symmetric structure with two benzyl groups, leading to high thermal stability (melting point >200°C) .

Data Table 1: Structural and Crystallographic Comparison

Optical and Electronic Properties

Absorption and Emission Behavior

- 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Exhibit a blue shift in absorption (THF solution: λₐᵦₛ = 420 nm; nanocrystals: λₐᵦₛ = 405 nm) and red shift in emission (THF: λₑₘ = 480 nm; nanocrystals: λₑₘ = 500 nm) due to quantum confinement and surface effects .

- 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene : Theoretical studies reveal significant anisotropy in polarizability (αₓₓ = 44–53% contribution) and hyperpolarizability, influenced by electron correlation at the MP2/6-31G level .

Comparison with Target Compound: The benzoylaminomethyl groups are expected to reduce conjugation compared to styryl derivatives, leading to weaker absorption in the UV region. However, the amide groups may enhance nonlinear optical (NLO) properties via intramolecular charge transfer, similar to carboxylate derivatives in .

Theoretical Insights into Polarizability

Data Table 2: Electronic Properties of Selected Compounds

Photovoltaic and Optoelectronic Devices

- 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Used in organic field-effect transistors (OFETs) and photodetectors due to high charge mobility (μ ≈ 0.1 cm²/V·s) .

- 1,4-Bis(imidazol-1-ylmethyl)benzene MOFs : Serve as sensors for metal ions (e.g., Zn²⁺) via fluorescence quenching/enhancement .

Comparison with Target Compound: The amide groups in Benzene, 1,4-bis(benzoylaminomethyl)- could enable hydrogen-bond-directed self-assembly, making it suitable for organic semiconductors or drug-delivery carriers. Its polarizability (predicted α ≈ 35–40 × 10⁻²⁴ esu) suggests moderate NLO activity, though less than carboxylate derivatives .

Data Table 3: Application Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.